5-(1-tert-butyl-1H-benzo[d]imidazol-6-yl)thiazol-2-amine
Overview
Description
The compound “5-(1-tert-butyl-1H-benzo[d]imidazol-6-yl)thiazol-2-amine” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . Fang et al. reported a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . The reaction conditions were mild enough for the inclusion of a variety of functional groups including, arylhalides as well as aromatic and saturated heterocycles .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .Scientific Research Applications
Antitumor Activity
A study focused on a compound closely related to 5-(1-tert-butyl-1H-benzo[d]imidazol-6-yl)thiazol-2-amine, demonstrating antitumor activity against the Hela cell line, with an IC50 value of 26 μM. This highlights its potential in cancer research and therapy (叶姣 et al., 2015).
Antimicrobial Activity
Several studies have synthesized derivatives of 5-(1-tert-butyl-1H-benzo[d]imidazol-6-yl)thiazol-2-amine and evaluated them for antimicrobial activity. They showed significant antibacterial and antifungal activities, comparable to standard drugs like Streptomycin, Benzyl penicillin, and Fluconazole (V. Reddy & K. R. Reddy, 2010), (V. Malla Reddy & K. Ravinder Reddy, 2010).
Plant-Growth Regulatory Activities
Compounds containing the 5-(1-tert-butyl-1H-benzo[d]imidazol-6-yl)thiazol-2-amine structure have been synthesized and shown to exhibit promising plant-growth regulatory activities, indicating potential applications in agricultural science (Xue Qin et al., 2010).
Dual Inhibitory Activities in Biological Systems
Some derivatives of 5-(1-tert-butyl-1H-benzo[d]imidazol-6-yl)thiazol-2-amine have been found to act as dual inhibitors of 5-lipoxygenase and cyclooxygenase, offering potential therapeutic applications in inflammation and related conditions (P. Unangst et al., 1994).
Fluorescent Chemosensors
Imidazole derivatives, including structures similar to 5-(1-tert-butyl-1H-benzo[d]imidazol-6-yl)thiazol-2-amine, have been used as luminescent sensors for the detection of ions like cyanide and mercury, demonstrating their utility in environmental and analytical chemistry (G. Emandi et al., 2018).
Future Directions
properties
IUPAC Name |
5-(3-tert-butylbenzimidazol-5-yl)-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4S/c1-14(2,3)18-8-17-10-5-4-9(6-11(10)18)12-7-16-13(15)19-12/h4-8H,1-3H3,(H2,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDUAPGUFSLEFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=NC2=C1C=C(C=C2)C3=CN=C(S3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-tert-butyl-1H-benzo[d]imidazol-6-yl)thiazol-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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